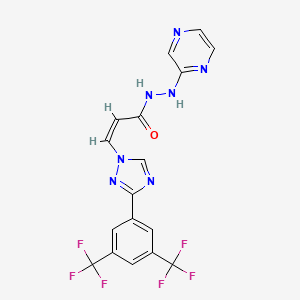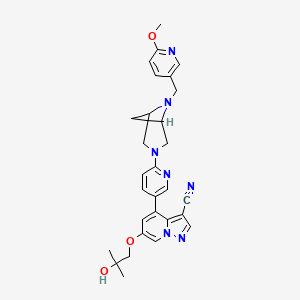![molecular formula C29H50N2Na2O5S B610837 disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate CAS No. 2234902-05-5](/img/structure/B610837.png)
disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIG1459 is a phytyl-cysteine derived TLR2 modulator with anti-acne activity.
Applications De Recherche Scientifique
Application in Sodium Storage and Battery Technology
- Disodium pyrrolidine dicarboxylate, specifically disodium pyridine-2,5-dicarboxylate (Na2PDC), shows promise as an anode material for sodium-ion batteries. It exhibits high reversible capacity, excellent cyclability, and good rate performance, making it superior to related materials like disodium terephthalate (Padhy et al., 2018).
- Another study on disodium pyridine dicarboxylate vs disodium terephthalate for organic Na-ion batteries highlights the impact of molecular structure on voltage, suggesting its efficiency for energy storage applications (Chen, Lüder & Manzhos, 2017).
Biotransformation and Organic Synthesis
- Biotransformation of pyrrolidine dicarboxylates is being explored for applications in organic synthesis. Studies show that certain pyrrolidine dicarboxamides can be kinetically resolved into high yield and excellent enantioselectivity, demonstrating their potential in the scalable preparation of druglike compounds (Chen et al., 2012).
Electrochemical Applications
- The electrochemical behavior of polypyrrole electrodes, using derivatives of chromotropic acid disodium salt as dopants, has been studied for potential applications in electrochemical supercapacitors. This research highlights the influence of dopant structure and charge on the performance of these materials (Zhu & Zhitomirsky, 2013).
Pharmaceutical and Medical Research
- Research in pharmaceutical applications shows the synthesis and characterization of compounds like benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which have been tested for their in vitro ability to inhibit cholinesterase. These compounds demonstrate moderate inhibitory effects and insignificant toxicity, indicating potential medical applications (Pizova et al., 2017).
Propriétés
Numéro CAS |
2234902-05-5 |
|---|---|
Nom du produit |
disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate |
Formule moléculaire |
C29H50N2Na2O5S |
Poids moléculaire |
584.77 |
Nom IUPAC |
disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H52N2O5S.2Na/c1-21(2)10-6-11-22(3)12-7-13-23(4)14-8-15-24(5)17-19-37-20-25(27(32)33)30-29(36)31-18-9-16-26(31)28(34)35;;/h17,21-23,25-26H,6-16,18-20H2,1-5H3,(H,30,36)(H,32,33)(H,34,35);;/q;2*+1/p-2/b24-17+;;/t22?,23?,25-,26-;;/m1../s1 |
Clé InChI |
LPHCSGBRSZXLCB-UFJNKAIOSA-L |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCSCC(C(=O)[O-])NC(=O)N1CCCC1C(=O)[O-])C.[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SIG-1459; SIG 1459; SIG1459 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






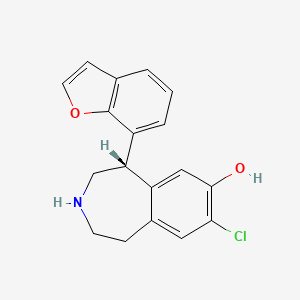

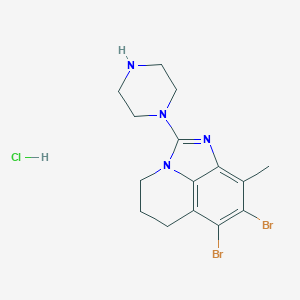
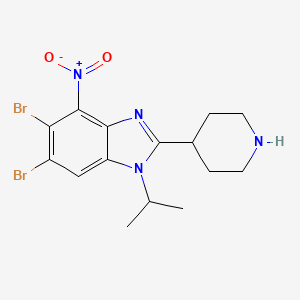

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
